molecular formula C3H4ClN3S B1604973 5-Chloro-3-(methylthio)-1h-1,2,4-triazole CAS No. 51108-40-8

5-Chloro-3-(methylthio)-1h-1,2,4-triazole

Cat. No.: B1604973
CAS No.: 51108-40-8
M. Wt: 149.6 g/mol
InChI Key: OHSLSIPPSDHLTR-UHFFFAOYSA-N
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Description

5-Chloro-3-(methylthio)-1h-1,2,4-triazole: is a chemical compound belonging to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of a chlorine atom at the 5-position and a methylthio group at the 3-position of the triazole ring. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(methylthio)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-chloro-1,2,4-triazole with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including the use of catalysts and solvents to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(methylthio)-1h-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chlorine atom can be reduced to form the corresponding dechlorinated triazole.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products:

    Oxidation: Formation of 5-chloro-3-(methylsulfinyl)-1h-1,2,4-triazole or 5-chloro-3-(methylsulfonyl)-1h-1,2,4-triazole.

    Reduction: Formation of 3-(methylthio)-1h-1,2,4-triazole.

    Substitution: Formation of various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Chloro-3-(methylthio)-1h-1,2,4-triazole is used as an intermediate in the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Triazole derivatives are known to inhibit the growth of certain microorganisms, making them valuable in the development of new antibiotics and antifungal agents.

Medicine: The compound is investigated for its potential therapeutic applications. Triazole derivatives have shown promise in the treatment of diseases such as cancer, cardiovascular disorders, and neurological conditions. Research is ongoing to explore the efficacy and safety of these compounds in clinical settings.

Industry: In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its chemical properties make it suitable for use in formulations designed to protect crops from pests and diseases.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(methylthio)-1h-1,2,4-triazole involves its interaction with specific molecular targets. In biological systems, triazole derivatives are known to inhibit enzymes involved in essential metabolic pathways. For example, they can inhibit cytochrome P450 enzymes, which play a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By disrupting ergosterol synthesis, triazole compounds exert their antifungal effects.

Comparison with Similar Compounds

    5-Chloro-1h-1,2,4-triazole: Lacks the methylthio group, which may result in different chemical and biological properties.

    3-(Methylthio)-1h-1,2,4-triazole: Lacks the chlorine atom, which may affect its reactivity and biological activity.

    5-Chloro-3-(ethylthio)-1h-1,2,4-triazole: Contains an ethylthio group instead of a methylthio group, which may influence its chemical behavior and applications.

Uniqueness: The presence of both the chlorine atom and the methylthio group in 5-Chloro-3-(methylthio)-1h-1,2,4-triazole imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. These structural features make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-3-methylsulfanyl-1H-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4ClN3S/c1-8-3-5-2(4)6-7-3/h1H3,(H,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHSLSIPPSDHLTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00308674
Record name 5-Chloro-3-(methylsulfanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51108-40-8
Record name 51108-40-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207098
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Chloro-3-(methylsulfanyl)-1H-1,2,4-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308674
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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